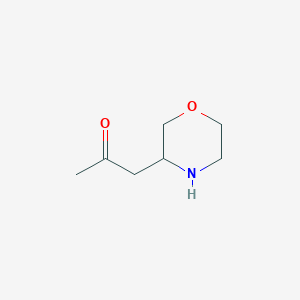

1-(Morpholin-3-yl)propan-2-one

Description

BenchChem offers high-quality 1-(Morpholin-3-yl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Morpholin-3-yl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

1-morpholin-3-ylpropan-2-one |

InChI |

InChI=1S/C7H13NO2/c1-6(9)4-7-5-10-3-2-8-7/h7-8H,2-5H2,1H3 |

InChI Key |

SCWSTFVHMXJAOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1COCCN1 |

Origin of Product |

United States |

Significance of the Morpholine Core in Contemporary Chemical Synthesis

The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and organic synthesis. biosynce.com Its unique structural and physicochemical properties make it an invaluable component in the design of new molecules. biosynce.com

The presence of both a secondary amine and an ether functional group within the morpholine structure imparts a desirable balance of hydrophilicity and lipophilicity. This characteristic is crucial for influencing the pharmacokinetic properties of drug candidates, such as solubility and membrane permeability. biosynce.comsci-hub.se The nitrogen atom can act as a base, while the oxygen atom can participate in hydrogen bonding, allowing for diverse interactions with biological targets. biosynce.com

Morpholine and its derivatives are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in a wide range of biologically active compounds and approved drugs. sci-hub.senih.gov This prevalence is attributed to their ability to enhance potency, selectivity, and metabolic stability. biosynce.comsci-hub.se The morpholine moiety can serve as a scaffold to which other functional groups are attached or can be a key part of the pharmacophore, the essential part of a molecule responsible for its biological activity. sci-hub.se Its facile introduction into molecules through various synthetic routes further enhances its appeal to synthetic chemists. sci-hub.senih.gov

Table 1: Key Attributes of the Morpholine Core in Chemical Synthesis

| Attribute | Description | Significance in Research |

| Structural Rigidity | The chair-like conformation provides a defined three-dimensional structure. | Allows for precise positioning of substituents to optimize interactions with biological targets. |

| Dual Functionality | Contains both a secondary amine and an ether group. | Imparts a balance of hydrophilic and lipophilic properties, influencing solubility and permeability. biosynce.comsci-hub.se |

| Hydrogen Bonding | The oxygen and nitrogen atoms can act as hydrogen bond acceptors. | Facilitates strong and specific binding to enzymes and receptors. biosynce.com |

| Metabolic Stability | Often enhances the metabolic profile of a parent molecule. | Leads to improved pharmacokinetic properties in drug candidates. sci-hub.se |

| Synthetic Accessibility | Can be readily incorporated into molecules via established synthetic methods. | Makes it a practical and versatile building block for chemists. sci-hub.senih.gov |

Rationale for Comprehensive Investigation of 1 Morpholin 3 Yl Propan 2 One

Direct Synthetic Pathways

Direct synthetic methods aim to construct the morpholine ring and introduce the desired substituent in a minimal number of steps.

The choice of starting materials is crucial for the efficient synthesis of 3-substituted morpholines. A common approach involves the reaction of amino alcohols with suitable electrophiles. For instance, the synthesis of 2-(Morpholin-3-yl)propan-2-ol, a related structure, can be achieved by reacting morpholine with propylene (B89431) oxide. The stoichiometry of the reactants is critical to maximize the yield of the desired product and minimize the formation of byproducts.

One strategy involves the use of α-formyl carboxylates as nucleophiles in reaction with oxazetidine precursors. acs.org The stoichiometry is typically a 1:1 ratio of the oxazetidine and the α-formyl ester, with a catalytic amount of a base. acs.org Another direct approach is the Ugi multicomponent reaction, where an α-halo oxo-component, an isocyanide, trimethylsilyl (B98337) azide, and ethanolamine (B43304) are used in equimolar amounts. nih.gov

Various catalytic systems have been developed to facilitate the synthesis of 3-substituted morpholines. These systems often employ transition metals or Lewis acids to promote cyclization and functionalization.

Palladium-catalyzed carboamination reactions are a key method for synthesizing substituted morpholines. nih.gov For example, the coupling of O-allyl ethanolamine derivatives with aryl or alkenyl bromides can be catalyzed by palladium complexes with electron-rich monodentate ligands like (IPr)Pd(acac)Cl. nih.gov

Lewis acids such as Y(OTf)₃ and Bi(OTf)₃ are also effective catalysts. Y(OTf)₃ can catalyze the three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines under ambient conditions. researchgate.net Bi(OTf)₃ has been shown to catalyze the ring-closing O-allylation of amino alcohols to form substituted morpholines with high diastereoselectivity, often requiring only a small molar percentage of the catalyst (e.g., 2 mol%). clockss.org

Base-catalyzed reactions are also common. For example, the reaction of tosyl-oxazetidine with α-formyl carboxylates to form morpholine hemiaminals is promoted by organic bases like DBU. acs.org The choice of catalyst and reaction conditions significantly influences the yield and stereoselectivity of the final product.

Table 1: Catalytic Systems for 3-Substituted Morpholine Synthesis

| Catalyst System | Reactants | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| (IPr)Pd(acac)Cl | O-allyl ethanolamine, Aryl/Alkenyl bromide | - | cis-3,5-disubstituted morpholines | nih.gov |

| Y(OTf)₃ | Imidazo[1,2-a]pyridines, Aldehydes, Amines | Ambient air | C3-alkylated imidazo[1,2-a]pyridines | researchgate.net |

| Bi(OTf)₃ | Amino alcohols | 70 ºC, no added base | cis-1,4-disubstituted morpholines | clockss.org |

| DBU | Tosyl-oxazetidine, α-formyl carboxylates | - | Morpholine hemiaminals | acs.org |

| RuCl[(S,S)‐TsDPEN] | Aminoalkyne substrates | DMF, 5:2 HCO₂H/Et₃N, rt | 3-substituted morpholines | researchgate.netorganic-chemistry.org |

Multi-Step Synthesis Strategies

For more complex derivatives or when stereochemical control is paramount, multi-step synthesis strategies are often employed. These can be classified as convergent or divergent approaches.

A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. This approach can be efficient for complex molecules. For example, the synthesis of triazole-incorporated Phosphorodiamidate Morpholino Oligonucleotides (PMOs) utilizes a convergent approach where a 5'-azide PMO fragment is ligated to a 3'-alkyne fragment. chemrxiv.org A similar strategy can be applied to build complex morpholine derivatives. For instance, well-defined xylan (B1165943) oligosaccharides have been synthesized using a convergent approach where a disaccharide acceptor is reacted with a tetrasaccharide donor. beilstein-journals.org

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different products. This is useful for creating a library of related compounds for screening purposes. A unified synthetic approach has been described that allowed the synthesis of 52 diverse lead-like molecular scaffolds from a minimal set of 13 precursors using a suite of robust, functional group-tolerant transformations. rsc.org For the synthesis of 2- and 3-substituted morpholine congeners, a divergent approach can be taken from a morpholine hemiaminal intermediate, which can be further elaborated through various reactions. acs.org

Controlling the stereochemistry at the C3 position of the morpholine ring is often a critical aspect of the synthesis, as different stereoisomers can have vastly different biological activities. Asymmetric synthesis of 3-substituted chiral morpholines can be achieved by several strategies. researchgate.net

One approach is to form the stereocenter before cyclization. This can be done by starting with an enantiomerically pure amino alcohol. nih.gov For example, a four-step synthesis of cis-3,5-disubstituted morpholines begins with an enantiomerically pure N-Boc amino alcohol. nih.gov

Another strategy is to form the stereocenter during the cyclization process. This often involves the use of a chiral catalyst. For instance, a tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates using a Ru-catalyst with a (S,S)-Ts-DPEN ligand can produce 3-substituted morpholines with high enantioselectivity. organic-chemistry.org Hydrogen-bonding interactions between the substrate's oxygen and the catalyst's ligand are crucial for achieving high enantiomeric excess. organic-chemistry.org

Finally, the stereocenter can be formed after the morpholine ring has been constructed, for example, through asymmetric hydrogenation of an unsaturated morpholine derivative. researchgate.net

Industrial-Scale Production and Optimization

Scaling up the synthesis of 1-(Morpholin-3-yl)propan-2-one and its derivatives for industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key considerations include the use of inexpensive and readily available starting materials and catalysts, as well as minimizing the number of synthetic steps and purification processes.

For example, a catalytic asymmetric synthesis of 3-substituted morpholines has been developed that uses a ruthenium catalyst at a loading of only 1 mol%. researchgate.net The use of such a low catalyst loading is advantageous for large-scale production. The reaction conditions, such as temperature, pressure, and solvent, must be optimized to maximize yield and throughput. For instance, some syntheses can be performed at room temperature, which is more energy-efficient than processes requiring heating or cooling. researchgate.net

Continuous flow chemistry is another approach that can be beneficial for industrial production. A photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes has been shown to provide substituted morpholines under continuous flow conditions, using an inexpensive organic photocatalyst. organic-chemistry.org This method can offer better control over reaction parameters and facilitate easier scale-up compared to batch processes.

Reaction Mechanisms and Organic Transformations of 1 Morpholin 3 Yl Propan 2 One

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group's carbon atom is electrophilic, making it a prime target for nucleophiles. libretexts.org This reactivity is a cornerstone of ketone chemistry.

Nucleophilic addition to the ketone in 1-(Morpholin-3-yl)propan-2-one proceeds via a well-established two-step mechanism. libretexts.orgyoutube.com

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. This breaks the π-bond of the carbonyl group, and its electrons are pushed to the electronegative oxygen atom. libretexts.org This initial attack results in the formation of a tetrahedral alkoxide intermediate, where the carbon's hybridization changes from sp² to sp³. libretexts.orgpressbooks.pub

Protonation: The negatively charged oxygen of the tetrahedral intermediate is then protonated, typically by a weak acid or the solvent, to yield a neutral alcohol product. libretexts.orgpressbooks.pub

The formation of this tetrahedral intermediate is a critical step in many reactions, including esterification and hydride reductions. wikipedia.org The stability of this intermediate can be influenced by the nature of the groups attached to the carbonyl carbon. wikipedia.org

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydride Ion (H⁻) | Sodium Borohydride (B1222165) (NaBH₄) | 1-(Morpholin-3-yl)propan-2-ol |

| Hydroxide Ion (OH⁻) | Water (in equilibrium) | 1-(Morpholin-3-yl)propane-2,2-diol (Hydrate) |

| Alkoxide Ion (RO⁻) | Methanol (B129727) (CH₃OH) | 2-methoxy-1-(morpholin-3-yl)propan-2-ol (Hemiketal) |

| Cyanide Ion (CN⁻) | Hydrogen Cyanide (HCN) | 2-hydroxy-2-(morpholin-3-ylmethyl)-propanenitrile (Cyanohydrin) |

The reactivity of the carbonyl group in 1-(Morpholin-3-yl)propan-2-one is modulated by its substituents: the morpholin-3-ylmethyl group and the methyl group. Two main factors are at play:

Steric Effects: The presence of two alkyl groups makes ketones generally less reactive than aldehydes due to steric hindrance. libretexts.orgpressbooks.pub The nucleophile's approach to the carbonyl carbon is more crowded in ketones. pressbooks.pubmcat-review.org In this specific molecule, the morpholin-3-ylmethyl group is bulkier than the methyl group, which could influence the trajectory of the incoming nucleophile, potentially leading to diastereoselectivity if the morpholine (B109124) ring itself is chiral.

Electronic Effects: Alkyl groups are weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon by stabilizing the partial positive charge. pressbooks.pubmasterorganicchemistry.com The morpholine ring, containing both an ether and a secondary amine, can exert inductive effects. The electronegative oxygen and nitrogen atoms can withdraw electron density, potentially increasing the carbonyl carbon's electrophilicity. However, this effect is transmitted through several sigma bonds, diminishing its impact compared to substituents directly on the carbonyl.

Oxidation Reactions

Ketones are generally resistant to oxidation under mild conditions because they lack the hydrogen atom on the carbonyl carbon that aldehydes possess. libretexts.orgpressbooks.pub

Oxidizing a ketone like 1-(Morpholin-3-yl)propan-2-one requires specific and often potent reagents.

Strong Oxidizing Agents: Reagents like hot, alkaline potassium permanganate (B83412) (KMnO₄) can oxidize ketones. libretexts.orgpressbooks.pub However, these reactions are harsh and typically proceed via cleavage of a carbon-carbon bond adjacent to the carbonyl group, leading to a mixture of carboxylic acids. libretexts.orgfiveable.me This method is often synthetically impractical due to its destructive nature. libretexts.org

Baeyer-Villiger Oxidation: A more controlled and synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation. libretexts.org This reaction employs peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), to convert a ketone into an ester. libretexts.orgsigmaaldrich.com For 1-(Morpholin-3-yl)propan-2-one, this would yield either methyl 2-(morpholin-3-yl)acetate or (morpholin-3-ylmethyl) acetate, depending on the migratory aptitude of the respective groups.

| Reagent | Reaction Type | Potential Product(s) |

|---|---|---|

| Hot alkaline KMnO₄ | Oxidative Cleavage | Mixture of carboxylic acids (e.g., Morpholine-3-carboxylic acid and acetic acid) |

| m-CPBA (meta-chloroperoxybenzoic acid) | Baeyer-Villiger Oxidation | Ester (e.g., Methyl 2-(morpholin-3-yl)acetate) |

The mechanism of the Baeyer-Villiger oxidation involves several steps:

The peroxy acid protonates the carbonyl oxygen, increasing its electrophilicity.

The peroxy acid then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.

A rearrangement occurs where one of the alkyl groups migrates from the carbon to the adjacent oxygen atom, displacing a carboxylate leaving group. The group with the higher migratory aptitude (tertiary > secondary > phenyl > primary > methyl) will preferentially migrate. In the case of 1-(Morpholin-3-yl)propan-2-one, the primary morpholin-3-ylmethyl group would likely migrate in preference to the methyl group.

Deprotonation of the resulting oxocarbenium ion gives the final ester product.

Reduction Reactions

The ketone functional group in 1-(Morpholin-3-yl)propan-2-one can be readily reduced to a secondary alcohol, forming 1-(Morpholin-3-yl)propan-2-ol. This is a common and synthetically important transformation. chemguide.co.uk The reduction is typically achieved using complex metal hydrides. chemistrysteps.com

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. youtube.comchemguide.co.uk This forms a tetrahedral alkoxide intermediate, which is then protonated in a subsequent workup step (often with water or dilute acid) to yield the alcohol. masterorganicchemistry.compressbooks.pub

Commonly used reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistrysteps.com Sodium borohydride is a milder, more selective reagent that is typically used in protic solvents like methanol or ethanol. chemguide.co.ukcdnsciencepub.com It effectively reduces aldehydes and ketones. masterorganicchemistry.com LiAlH₄ is a much stronger reducing agent and will also reduce less reactive carbonyl compounds like esters and amides; it must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107). chemistrysteps.com For the selective reduction of the ketone in 1-(Morpholin-3-yl)propan-2-one, NaBH₄ would be the preferred reagent. masterorganicchemistry.comcdnsciencepub.com

| Reagent | Formula | Reactivity | Typical Solvent |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild; reduces aldehydes and ketones | Methanol, Ethanol, Water |

| Lithium Aluminum Hydride | LiAlH₄ | Strong; reduces aldehydes, ketones, esters, amides, carboxylic acids | Diethyl ether, Tetrahydrofuran (aprotic) |

Reducing Agent Selection and Stereochemical Outcomes

The reduction of the ketone moiety in 1-(Morpholin-3-yl)propan-2-one to the corresponding secondary alcohol, 1-(Morpholin-3-yl)propan-2-ol, is a fundamental transformation. The choice of reducing agent is critical as it influences the reaction conditions and, potentially, the stereochemical outcome.

Commonly employed hydride reagents for the reduction of ketones are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). acsgcipr.orgucalgary.ca NaBH₄ is a milder reducing agent, typically used in protic solvents like methanol or ethanol, and is generally selective for aldehydes and ketones. acsgcipr.org LiAlH₄ is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. ucalgary.ca Given the presence of the morpholine ring, which is generally stable to these reagents, both NaBH₄ and LiAlH₄ are expected to effectively reduce the ketone in 1-(Morpholin-3-yl)propan-2-one.

The reduction of the prochiral ketone in 1-(Morpholin-3-yl)propan-2-one results in the formation of a new stereocenter at the C-2 position of the propanol (B110389) side chain. This creates a pair of diastereomers, (R)- and (S)-1-(Morpholin-3-yl)propan-2-ol. While standard hydride reductions with NaBH₄ or LiAlH₄ typically yield a racemic mixture of these diastereomers, stereoselective reductions can be achieved using chiral reducing agents or through enzymatic methods. For instance, lipase-catalyzed kinetic resolution of the racemic alcohol, 1-(morpholin-4-yl)propan-2-ol, has been successfully employed to separate the enantiomers, indicating that stereochemical control is a significant aspect of the chemistry of this and related compounds. nih.gov

Table 1: Common Reducing Agents for Ketones

| Reducing Agent | Formula | Typical Solvents | Reactivity |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild, reduces aldehydes and ketones |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Strong, reduces a wide range of carbonyl compounds |

Hydride Transfer and Electron Transfer Mechanisms

The reduction of ketones by metal hydrides like NaBH₄ and LiAlH₄ primarily proceeds through a hydride transfer mechanism . youtube.comfiveable.me This mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ketone. ucalgary.cadalalinstitute.com

The process can be summarized in two main steps:

Nucleophilic Attack: The hydride ion, delivered from the boron or aluminum complex, adds to the carbonyl carbon. This breaks the carbon-oxygen pi bond, with the electrons moving to the oxygen atom to form an alkoxide intermediate. ucalgary.ca

Protonation: In a subsequent workup step, a proton source (typically water or a dilute acid) is added to protonate the negatively charged oxygen of the alkoxide, yielding the final alcohol product. ucalgary.ca

In some cases, particularly with certain substrates and reaction conditions, a single-electron transfer (SET) mechanism may compete with or dominate the hydride transfer pathway. An SET mechanism involves the transfer of an electron from the reducing agent to the ketone, forming a radical anion intermediate. This is then followed by a second electron transfer or a hydrogen atom transfer to complete the reduction. While less common for simple ketone reductions with NaBH₄, the possibility of an SET mechanism should be considered, especially with more complex substrates or under specific photochemical conditions.

Substitution Reactions Involving the Morpholine Moiety

The morpholine ring in 1-(Morpholin-3-yl)propan-2-one contains a secondary amine nitrogen, which is a key site for substitution reactions.

Nucleophilic Substitution Pathways (e.g., SN1, SN2)

The nitrogen atom of the morpholine ring possesses a lone pair of electrons, making it nucleophilic. masterorganicchemistry.com As such, it can participate in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides or acyl chlorides. These reactions typically follow an Sₙ2 pathway , where the morpholine nitrogen directly attacks the electrophilic carbon, displacing a leaving group in a single, concerted step. The rate of this reaction is dependent on the concentration of both the morpholine derivative and the electrophile.

An Sₙ1-type reaction involving the morpholine moiety is less likely but could be envisioned if a stable carbocation were to form on a substituent attached to the nitrogen. However, direct substitution on the morpholine ring itself via an Sₙ1 mechanism is not a typical pathway.

It is also important to consider that the α-carbon to the ketone can be a site for nucleophilic substitution, particularly after an initial α-halogenation reaction. msu.edu

Electrophilic Substitution Considerations

Electrophilic substitution directly on the carbon atoms of the morpholine ring is generally not favored. The ring is an electron-rich heterocycle due to the presence of the oxygen and nitrogen atoms, but it lacks aromaticity. msu.edu The nitrogen and oxygen atoms themselves are the most likely sites of attack by electrophiles.

The nitrogen atom, being the more nucleophilic of the two heteroatoms, will readily react with electrophiles. masterorganicchemistry.com This can lead to the formation of a quaternary ammonium (B1175870) salt. The reactivity of the morpholine nitrogen towards electrophiles is influenced by the electron-withdrawing nature of the oxygen atom, which makes morpholine less basic and nucleophilic than piperidine, for example. masterorganicchemistry.com The presence of the propan-2-one substituent at the 3-position may also exert a steric and electronic influence on the reactivity of the morpholine nitrogen.

Elimination Reactions

Elimination reactions involving 1-(Morpholin-3-yl)propan-2-one could theoretically occur, leading to the formation of a double bond.

Alpha-Elimination Pathways

Alpha-elimination involves the removal of two substituents from the same carbon atom. In the context of 1-(Morpholin-3-yl)propan-2-one, an alpha-elimination from the carbon adjacent to the carbonyl group (the α-carbon) is a theoretical possibility, though not a commonly observed pathway for simple ketones. Such a reaction would lead to the formation of a carbene.

A more plausible scenario for reactions at the α-carbon involves the formation of an enolate under basic conditions. msu.edu This enolate can then act as a nucleophile in subsequent reactions. However, a true alpha-elimination to form a carbene would require specific reagents and conditions not typically encountered in standard organic synthesis. The presence of the α-amino group in 1-(Morpholin-3-yl)propan-2-one makes it an α-amino ketone, a class of compounds known to undergo various rearrangements and other transformations. rsc.orgcolab.wsnih.govorganic-chemistry.org

Beta-Elimination Pathways (e.g., E1, E2)

Beta-elimination reactions involve the removal of two substituents from adjacent atoms, leading to the formation of a double bond. ulethbridge.ca These reactions are classified mainly as E1 (unimolecular) and E2 (bimolecular) mechanisms, which differ in their kinetics and stereochemical requirements. masterorganicchemistry.commdpi.com

For 1-(Morpholin-3-yl)propan-2-one, a direct β-elimination is not feasible as there is no suitable leaving group on the morpholine ring or the propanone side chain. However, the morpholine nitrogen can be converted into a good leaving group, for instance, through quaternization by reaction with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This salt can then undergo a Hofmann elimination under basic conditions, which typically follows an E2 mechanism.

E2 Mechanism (Hofmann Elimination): The E2 reaction is a single-step, concerted process where a base abstracts a proton from the β-carbon at the same time as the leaving group departs from the α-carbon. youtube.com This mechanism requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. iitk.ac.inchemistrysteps.com In the case of the N-methylated quaternary salt of 1-(Morpholin-3-yl)propan-2-one, the positively charged nitrogen atom is the α-position. The adjacent carbons (β-positions) are C2 and C5 of the morpholine ring. A strong base would abstract a proton from either C2 or C5, leading to the cleavage of the C-N bond and opening of the morpholine ring. The reaction is generally favored by strong bases. iitk.ac.in

E1 Mechanism: The E1 reaction is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, followed by a rapid deprotonation by a base to form the alkene. youtube.comresearchgate.net This pathway is favored for substrates that can form stable carbocations (e.g., tertiary or secondary) and typically occurs under neutral or acidic conditions with weak bases. iitk.ac.in While less common for amine eliminations which usually proceed via the E2 pathway, an E1-like mechanism could be envisioned under specific conditions, although it would likely be a minor pathway compared to the E2 Hofmann elimination.

The regioselectivity of the Hofmann elimination generally favors the formation of the least substituted alkene (Hofmann's rule), which is often due to the steric bulk of the leaving group and the base. youtube.com

| Factor | E1 Pathway | E2 Pathway |

| Kinetics | Unimolecular (Rate = k[Substrate]) researchgate.net | Bimolecular (Rate = k[Substrate][Base]) youtube.com |

| Mechanism | Two steps, carbocation intermediate iitk.ac.in | Single concerted step iitk.ac.in |

| Base Strength | Weak base sufficient iitk.ac.in | Strong base required iitk.ac.in |

| Stereochemistry | No specific requirement | Anti-periplanar geometry required chemistrysteps.com |

| Regioselectivity | Zaitsev's rule (more substituted alkene) youtube.com | Hofmann's rule (less substituted alkene) often applies |

Gamma-Elimination Pathways

Gamma (γ) elimination is a type of elimination reaction where substituents are removed from the α and γ positions. This process results in the formation of a three-membered ring. In the context of 1-(Morpholin-3-yl)propan-2-one, one could theoretically consider a reaction pathway involving the carbonyl group and the morpholine ring.

For instance, if the carbonyl carbon is considered the α-carbon, the nitrogen atom of the morpholine ring is in the γ-position. A hypothetical intramolecular reaction could lead to the formation of a cyclopropanone (B1606653) derivative through the formation of a C-N bond and cleavage of the C3-N bond of the morpholine ring. However, such a reaction is highly speculative and there is no evidence in the scientific literature to suggest that 1-(Morpholin-3-yl)propan-2-one or similar structures undergo this type of transformation.

In organometallic chemistry, γ-elimination can also refer to the transfer of a γ-hydrogen to a metal center, but this is not directly applicable to the typical organic transformations of this compound. Some enzymatic reactions, such as those catalyzed by cystathionine (B15957) γ-synthase, involve γ-elimination, but these are highly specific biological processes. youtube.com

Cycloaddition Reactions

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with the formation of new sigma bonds from the pi electrons of the reactants. wikipedia.orgbeilstein-journals.org The ketone functionality in 1-(Morpholin-3-yl)propan-2-one allows for the formation of an enamine or enolate intermediate, which can readily participate in cycloaddition reactions.

Assuming the morpholine nitrogen is secondary (i.e., has an N-H bond), it can form an enamine with the adjacent propanone moiety. This enamine, being an electron-rich alkene, is a suitable reactant for various cycloadditions.

[2+2] Cycloaddition: Enamines derived from ketones are known to undergo [2+2] cycloaddition reactions with electron-deficient acetylenes or alkenes. acs.orgasianpubs.org For example, the enamine of 1-(Morpholin-3-yl)propan-2-one could react with an electrophilic olefin to form a cyclobutane (B1203170) intermediate. acs.org These reactions can be influenced by solvent polarity, with polar solvents sometimes favoring subsequent ring-expansion products over the isolation of the cyclobutane ring. asianpubs.org

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a [4+2] cycloaddition that occurs between a conjugated diene and a dienophile. wikipedia.org The enamine derived from 1-(Morpholin-3-yl)propan-2-one can act as the dienophile. Alternatively, if the enamine itself contains a conjugated system, it could function as the diene. More commonly, the enamine acts as a highly reactive dienophile with electron-deficient dienes in an inverse-electron-demand Diels-Alder reaction. For instance, morpholine enamines react with 1,2,4,5-tetrazines in a Lewis-acid-promoted [4+2] cycloaddition. nih.gov Computational studies have also analyzed the Diels-Alder reactions between cyclopentadiene (B3395910) and iminium dienophiles derived from morpholine, showing that these reactions are significantly accelerated compared to neutral dienophiles. researchgate.net

| Reaction Type | Reactant 1 (from title compound) | Reactant 2 | Product Type | Reference |

| [2+2] Cycloaddition | Enamine | Electron-deficient alkene (e.g., nitroethylene) | Cyclobutane derivative | acs.org |

| [2+2] Cycloaddition | Enamine | Electron-deficient alkyne (e.g., methyl acetylenecarboxylate) | Cyclobutene, potentially ring-expanded products | asianpubs.org |

| [4+2] Cycloaddition | Enamine | 1,2,4,5-Tetrazine | 1,2,4-Triazine derivative | nih.gov |

| [4+2] Cycloaddition | Iminium ion | Cyclopentadiene | Cyclohexene derivative | researchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques Applied to 1 Morpholin 3 Yl Propan 2 One

Solution-State Spectroscopic Analysis

Solution-state analysis is fundamental for determining the structure of a synthesized or isolated compound. The molecule is dissolved in a suitable deuterated solvent, and its interaction with electromagnetic radiation or its behavior in a mass analyzer is recorded to generate a characteristic spectrum.

NMR spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules in solution. It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.net

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. In the context of environmental analysis, ¹H NMR could be utilized to detect and quantify 1-(morpholin-3-yl)propan-2-one in various matrices, provided a reference spectrum is available for comparison. Each unique proton environment in the molecule produces a distinct signal, and the signal's integration value corresponds to the number of protons it represents. docbrown.infolibretexts.org The chemical shift (δ) indicates the electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. libretexts.org

For 1-(morpholin-3-yl)propan-2-one, the expected ¹H NMR signals would correspond to the protons of the methyl group, the methylene (B1212753) group adjacent to the carbonyl, the methine proton at C3, and the various methylene and N-H protons of the morpholine (B109124) ring.

Table 1: Predicted ¹H NMR Spectral Data for 1-(Morpholin-3-yl)propan-2-one

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (Propanone) | ~2.1-2.3 | Singlet (s) | 3H |

| CH₂ (Propanone) | ~2.5-2.8 | Doublet (d) | 2H |

| CH (Morpholine C3) | ~3.0-3.4 | Multiplet (m) | 1H |

| NH (Morpholine) | Variable | Broad Singlet (br s) | 1H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon backbone of a molecule. Each unique carbon atom generates a peak in the spectrum, allowing for the elucidation of the molecular skeleton. researchgate.net For 1-(morpholin-3-yl)propan-2-one, which has the chemical formula C₇H₁₃NO₂, seven distinct signals would be expected in the ¹³C NMR spectrum, assuming all carbons are chemically non-equivalent. The chemical shifts of these signals are indicative of their functional group type (e.g., carbonyl, alkyl, ether-linked).

Table 2: Predicted ¹³C NMR Spectral Data for 1-(Morpholin-3-yl)propan-2-one

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C =O (Ketone) | ~205-215 |

| C H₃ (Methyl) | ~25-35 |

| C H₂ (Methylene adjacent to C=O) | ~45-55 |

| C 3 (Methine in morpholine ring) | ~50-60 |

| C 2 (Methylene in morpholine ring) | ~65-75 |

| C 5 (Methylene in morpholine ring) | ~40-50 |

| C 6 (Methylene in morpholine ring) | ~65-75 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the precise connectivity of atoms.

COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would confirm, for example, the coupling between the proton on C3 of the morpholine ring and the adjacent protons on C2 and the propanone side chain.

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This technique would be definitive in confirming that the propanone group is attached to the C3 position of the morpholine ring by showing a correlation between the protons on the side chain and the C3 carbon of the ring.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable structural information. savemyexams.com The molecular ion peak (M⁺) corresponds to the molecular weight of the analyte. For 1-(morpholin-3-yl)propan-2-one (C₇H₁₃NO₂), the nominal molecular weight is 143 g/mol .

The fragmentation of the molecular ion is often predictable based on the functional groups present. For a ketone and a secondary amine within a heterocyclic ring, common fragmentation pathways include: libretexts.orgmiamioh.edu

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) or an acylium ion ([CH₃CO]⁺, m/z 43).

Ring Cleavage: Fragmentation of the morpholine ring, which can occur at various points, often initiated by the nitrogen atom or the ether linkage. A common fragmentation for morpholine derivatives involves the loss of the C₂H₄O fragment. preprints.org

Table 3: Predicted Major Mass Spectral Fragments for 1-(Morpholin-3-yl)propan-2-one

| m/z Value (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 143 | [C₇H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 128 | [M - CH₃]⁺ | Alpha-cleavage, loss of methyl radical |

| 100 | [M - CH₃CO]⁺ | Alpha-cleavage, loss of acetyl radical |

| 86 | [C₄H₈NO]⁺ | Cleavage of the propanone side chain |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). nih.govscispace.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. savemyexams.compreprints.org For 1-(morpholin-3-yl)propan-2-one, HRMS would be used to confirm the elemental composition of C₇H₁₃NO₂ by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 4: HRMS Data for 1-(Morpholin-3-yl)propan-2-one

| Ion Formula | Calculated Exact Mass | Observed Mass |

|---|

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Ionization Techniques (e.g., ESI, EI)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For a molecule like 1-(Morpholin-3-yl)propan-2-one, two common ionization techniques would be Electrospray Ionization (ESI) and Electron Impact (EI).

Electrospray Ionization (ESI) is a soft ionization technique, meaning it typically keeps the molecule intact. americanelements.com It is particularly useful for polar compounds and is highly compatible with liquid chromatography (LC-MS). americanelements.com In ESI, a solution of the sample is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the analyte molecules become charged, often by protonation, forming ions like [M+H]⁺. americanelements.com For 1-(Morpholin-3-yl)propan-2-one, with a molecular weight of 157.19 g/mol , ESI-MS would be expected to show a prominent signal at an m/z (mass-to-charge ratio) of approximately 158.19, corresponding to the protonated molecule.

Electron Impact (EI) is a hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). This high energy not only ionizes the molecule to form a molecular ion (M⁺˙) but also causes extensive fragmentation. americanelements.com While this can make identifying the molecular ion challenging, the fragmentation pattern provides a unique fingerprint that is invaluable for structural elucidation. americanelements.com For 1-(Morpholin-3-yl)propan-2-one, one would expect to see a molecular ion peak at m/z 157, followed by fragment ions resulting from the cleavage of the morpholine ring, the propanone side chain, and other characteristic bond breakages. These patterns are highly reproducible and can be compared against spectral libraries for identification.

| Ionization Technique | Principle | Expected Ion for 1-(Morpholin-3-yl)propan-2-one | Key Advantages |

| Electrospray Ionization (ESI) | Soft ionization via charged droplet evaporation | [M+H]⁺ (m/z ≈ 158.19) | Preserves molecular ion, suitable for polar compounds, LC-MS compatible americanelements.com |

| Electron Impact (EI) | Hard ionization via electron bombardment | M⁺˙ (m/z ≈ 157.19) and various fragment ions | Provides detailed structural information through fragmentation patterns americanelements.com |

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. These vibrations occur at specific frequencies, providing information about the functional groups present. A molecule with n atoms has 3n-6 fundamental vibrational modes (for non-linear molecules).

For 1-(Morpholin-3-yl)propan-2-one, the IR spectrum would be characterized by the presence of specific absorption bands corresponding to its functional groups. The most prominent peaks would be:

C=O Stretch: A strong, sharp absorption band typically found in the region of 1700-1725 cm⁻¹ is characteristic of the ketone carbonyl group.

N-H Stretch: A moderate absorption in the 3200-3500 cm⁻¹ range would indicate the presence of the secondary amine within the morpholine ring. This peak is often broader than O-H peaks.

C-O-C Stretch: The ether linkage in the morpholine ring would produce a strong absorption band in the 1050-1150 cm⁻¹ region.

C-N Stretch: The amine C-N bonds would show absorptions in the 1020-1250 cm⁻¹ range.

C-H Stretch: Absorptions corresponding to sp³ C-H bonds would be observed just below 3000 cm⁻¹.

The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations unique to the molecule, which can be used for definitive identification by comparison with a known standard.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |

| Ketone | C=O | 1700 - 1725 | Strong, Sharp |

| Secondary Amine | N-H | 3200 - 3500 | Moderate, Broad |

| Ether | C-O-C | 1050 - 1150 | Strong |

| Amine | C-N | 1020 - 1250 | Moderate to Strong |

| Alkane | C-H | 2850 - 3000 | Moderate to Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Visible spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as conjugated systems or functional groups with non-bonding electrons (n electrons) or pi electrons (π electrons).

The 1-(Morpholin-3-yl)propan-2-one molecule contains a ketone group (C=O), which is a chromophore. The carbonyl group can undergo two primary types of electronic transitions:

n → π* transition: An electron from a non-bonding orbital (on the oxygen atom) is excited to the anti-bonding π* orbital of the carbonyl group. These transitions are typically weak (low molar absorptivity, ε) and occur at longer wavelengths. For simple ketones like acetone, this absorption (λmax) is observed around 270-300 nm.

π → π* transition: An electron from the bonding π orbital of the carbonyl group is excited to the anti-bonding π* orbital. These transitions are much stronger (high molar absorptivity) and occur at shorter wavelengths, often below 200 nm for unconjugated carbonyls.

For 1-(Morpholin-3-yl)propan-2-one, one would predict a weak n → π* absorption in the UV region, likely around 270-290 nm. The exact position and intensity would be influenced by the solvent used.

| Transition Type | Orbitals Involved | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| n → π | Non-bonding (O) to anti-bonding (C=O) | ~270 - 290 nm | Low (weak) |

| π → π | Bonding (C=O) to anti-bonding (C=O) | < 200 nm | High (strong) |

Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, allowing for the unambiguous determination of the molecule's absolute structure.

To perform SC-XRD on 1-(Morpholin-3-yl)propan-2-one, a high-quality single crystal of the compound would be required. This crystal would be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern would be collected and analyzed. The analysis would yield the precise coordinates of each atom in the crystal lattice, confirming the connectivity of the morpholine ring and the propanone substituent, as well as its conformation in the solid state.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase.

PXRD is primarily used to:

Identify the crystalline phase: By comparing the experimental pattern to a database or a pattern simulated from SC-XRD data.

Assess sample purity: The presence of sharp peaks indicates a crystalline material, while the absence of peaks from known impurities confirms phase purity.

Analyze polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

For 1-(Morpholin-3-yl)propan-2-one, a PXRD analysis would confirm the crystallinity of a synthesized batch and could be used for quality control by comparing it to a standard pattern derived from a pure, single-phase sample.

Advanced Surface and Material Characterization

While techniques like scanning electron microscopy (SEM) or atomic force microscopy (AFM) are powerful for characterizing surfaces and materials, their application to a small, simple organic molecule like 1-(Morpholin-3-yl)propan-2-one is not standard unless it is part of a larger assembly, such as a self-assembled monolayer, a polymer, or a coordination complex. For instance, if this molecule were used as an ionophore in a chemical sensor, SEM could be used to study the morphology of the sensor's surface. However, for the compound itself, these techniques are generally not employed for primary characterization.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface and morphology of a solid sample at high magnifications. When applied to a solid sample of 1-(Morpholin-3-yl)propan-2-one, such as a crystalline powder or a thin film, SEM would provide critical insights into its physical form. The technique works by scanning the sample with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.

Detailed research findings would focus on the particle-level characteristics of the compound. For instance, SEM analysis could reveal the crystal habit (the characteristic external shape of crystals), particle size distribution, and the degree of agglomeration. This information is vital for understanding the material's bulk properties, such as flowability and dissolution rate, if it were to be used in a solid dosage form. The images generated would distinguish between amorphous (irregularly shaped) particles and well-defined crystalline structures (e.g., cubic, needle-like, or plate-like).

| SEM Observation Parameter | Information Gained for 1-(Morpholin-3-yl)propan-2-one | Significance |

| Particle Shape/Habit | Reveals the external geometry of the compound's solid particles (e.g., prismatic, acicular, tabular). | Influences bulk density, powder flow, and processing behavior. Provides clues about the internal crystal lattice. |

| Particle Size Analysis | Determines the range and average size of individual particles in a sample. | Critical for predicting dissolution rates, bioavailability, and ensuring batch-to-batch consistency in manufacturing processes. |

| Surface Texture | Visualizes fine details of the particle surfaces, such as smoothness, roughness, pores, or fractures. | Affects surface area, reactivity, and interaction with other substances. Porosity can influence solvent retention. |

| Agglomeration State | Shows how individual particles group together to form larger aggregates or agglomerates. | Impacts powder handling properties, density, and can affect the uniformity of a mixture. |

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Often coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. As the electron beam of the SEM scans the sample of 1-(Morpholin-3-yl)propan-2-one, it excites atoms, causing them to emit X-rays at energies characteristic of each element. The EDS detector measures these X-rays, allowing for a qualitative and quantitative determination of the elements present.

For 1-(Morpholin-3-yl)propan-2-one (C₇H₁₃NO₂), an EDS analysis would be expected to detect the constituent elements: Carbon (C), Nitrogen (N), and Oxygen (O). Hydrogen (H) is too light to be detected by standard EDS systems. The technique can be used to create elemental maps, which are false-color images showing the spatial distribution of each element across the sample's surface. This would be invaluable for confirming the compound's purity on a microscopic scale. For example, the uniform co-localization of nitrogen and oxygen signals across a particle would support its identity as the target compound, while the presence of other elements like Chlorine (Cl) or Sodium (Na) could indicate impurities from the synthesis or purification process.

| EDS Analysis Mode | Expected Outcome for 1-(Morpholin-3-yl)propan-2-one | Interpretation |

| Point Analysis | An X-ray spectrum is generated from a single point on the sample surface. The spectrum would show distinct peaks corresponding to the characteristic X-ray energies of Carbon (C), Nitrogen (N), and Oxygen (O). | Confirms the presence of the expected elements in a specific location. The relative peak heights can provide a semi-quantitative elemental ratio, which can be compared to the theoretical ratio from the formula C₇H₁₃NO₂. |

| Elemental Mapping | A series of images is created, one for each detected element (C, N, O), showing the distribution of that element across the scanned area. | A uniform and overlapping distribution of C, N, and O across the sample particles would verify the homogeneous composition of the compound. Bright spots of unexpected elements would pinpoint the location of impurities. |

| Quantitative Analysis | The software processes the spectral data to calculate the weight percent (wt%) or atomic percent (at%) of each element. The theoretical composition is approximately 59.5% C, 9.3% H, 9.9% N, and 22.7% O by mass (excluding H for EDS). | Provides a numerical confirmation of the compound's elemental formula. A significant deviation from the theoretical values would suggest the presence of impurities, residual solvents, or degradation. |

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. Unlike electron microscopy, AFM does not use an electron beam; instead, it uses a sharp physical probe to scan the specimen's surface. As the probe gently taps (B36270) or drags across the surface of a 1-(Morpholin-3-yl)propan-2-one sample, a laser deflection system measures the vertical movements of the probe, which are then used to construct a three-dimensional topographic map of the surface.

Applying AFM to a crystalline or thin-film sample of 1-(Morpholin-3-yl)propan-2-one would provide nanoscale details far beyond the resolution of SEM. It could visualize atomic-scale features, such as crystal lattice steps, defects, or dislocations on a crystal facet. Furthermore, advanced AFM modes can simultaneously map local mechanical or electrical properties. For example, Phase Imaging can reveal variations in surface adhesion or hardness, which could differentiate between crystalline and amorphous domains on the same sample.

| AFM Mode | Information Acquired for 1-(Morpholin-3-yl)propan-2-one | Scientific Value |

| Contact/Tapping Mode (Topography) | Generates a 3D map of the surface with nanometer or sub-nanometer resolution. It would reveal features like terraces, screw dislocations, and grain boundaries. | Provides fundamental insights into the crystal growth mechanism. Surface roughness can be quantified, which is a critical parameter in thin-film applications and surface chemistry. |

| Phase Imaging | Maps the phase lag between the signal that drives the cantilever and its oscillation output. This phase lag is sensitive to variations in material properties. | Differentiates between areas of varying hardness, adhesion, and viscoelasticity on the sample surface. This could identify different polymorphic forms or distinguish the compound from surface contaminants. |

| Force Spectroscopy | Measures the forces between the probe tip and the sample surface as a function of their separation. | Quantifies local mechanical properties like stiffness (Young's modulus) and adhesion forces at specific points on the surface, offering a nanoscale mechanical profile of the compound. |

Secondary Ion Mass Spectrometry (SIMS) for Surface Chemical Composition

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of the very top layers of a solid material. The technique operates by bombarding the sample surface with a primary ion beam (e.g., Ga⁺ or Cs⁺). This collision causes atoms and molecules from the surface to be sputtered, and a fraction of these sputtered particles are ionized. These "secondary ions" are then analyzed by a mass spectrometer.

When used to analyze 1-(Morpholin-3-yl)propan-2-one, SIMS would provide extremely detailed information about the surface chemistry. It is sensitive enough to detect trace-level contaminants on the surface that may be invisible to EDS. In its "static" mode, SIMS analysis would gently sputter the top monolayer, providing the mass spectrum of the intact parent molecule ion (or its characteristic fragments), confirming its presence on the surface. In "dynamic" mode, the technique would continuously sputter the sample to generate a depth profile, showing how the composition changes from the surface into the bulk material. This could be used to investigate surface oxidation, contamination layers, or the uniformity of a thin film.

| SIMS Analysis Type | Data Obtained for 1-(Morpholin-3-yl)propan-2-one | Analytical Insight |

| Static SIMS (S-SIMS) | A mass spectrum of the outermost molecular layer. It would be expected to show a peak for the protonated molecule [M+H]⁺ at m/z 144.11, as well as characteristic fragment ions resulting from the cleavage of the morpholine ring or the propanone side chain. | Provides an unambiguous molecular fingerprint of the surface. It is exceptionally useful for confirming the chemical identity of the surface layer and detecting organic contaminants that may not be visible with other techniques. |

| Dynamic SIMS (D-SIMS) | An elemental depth profile showing the intensity of specific ions (e.g., C⁻, O⁻, N⁻, CN⁻) as a function of sputtering depth. | Reveals the elemental distribution beneath the immediate surface. It can be used to measure the thickness of surface layers (e.g., oxides or contaminants) and to verify the compositional uniformity of the bulk material. |

| Ion Imaging | Generates 2D or 3D chemical maps showing the lateral distribution of specific secondary ions across the sample surface. | Visualizes the spatial distribution of the compound itself or any surface impurities. For example, it could map out domains of a contaminant on a crystal face or show the distribution of the compound in a complex matrix. |

Raman Spectroscopy for Vibrational Fingerprinting and Electronic States

Raman Spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of molecules. It involves illuminating a sample with a monochromatic laser light source. While most of the light is scattered at the same frequency (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). The frequency shift, known as the Raman shift, corresponds to the energy of specific molecular vibrations (e.g., bond stretching and bending).

The Raman spectrum of 1-(Morpholin-3-yl)propan-2-one serves as a unique chemical "fingerprint." Specific peaks in the spectrum can be assigned to particular functional groups within the molecule. For example, one would expect to see characteristic peaks for the C=O stretch of the ketone, C-N and C-O-C stretches of the morpholine ring, and various C-H bending and stretching modes. The technique is highly sensitive to molecular structure and conformation, meaning different polymorphs (different crystal structures of the same compound) of 1-(Morpholin-3-yl)propan-2-one would produce distinct Raman spectra. This makes it an excellent tool for polymorph screening and quality control.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Assignment in 1-(Morpholin-3-yl)propan-2-one |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Vibrations of the C-H bonds in the morpholine ring and the propanone side chain. |

| C=O Stretching (Ketone) | 1700 - 1725 | A strong, characteristic peak from the carbonyl group of the propanone moiety. Its exact position is sensitive to the local chemical environment (e.g., hydrogen bonding). |

| CH₂/CH₃ Bending (Scissoring/Deformation) | 1350 - 1470 | Bending and deformation vibrations of the methylene (CH₂) and methyl (CH₃) groups. |

| C-N Stretching | 1000 - 1250 | Stretching vibrations of the C-N bonds within the morpholine ring. |

| C-O-C Stretching (Ether) | 1070 - 1150 | Symmetric and asymmetric stretching of the C-O-C ether linkage in the morpholine ring. |

| Ring Breathing/Deformation | 800 - 1000 | Collective vibrations involving the expansion and contraction of the entire morpholine ring structure. |

Computational Chemistry and Theoretical Investigations of 1 Morpholin 3 Yl Propan 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be identified. Geometry optimization is a computational process that locates the minimum energy structure of a molecule, corresponding to its most stable arrangement of atoms.

For 1-(Morpholin-3-yl)propan-2-one, this process would involve exploring various possible conformations. The morpholine (B109124) ring itself strongly prefers a chair conformation. researchgate.netacs.org However, the propan-2-one substituent at the C3 position can exist in either an axial or equatorial orientation relative to the ring. Further conformational variability arises from the rotation around the C-C and C-N single bonds of the side chain.

A systematic conformational search followed by geometry optimization using a DFT method (such as B3LYP with a basis set like 6-31G(d,p)) would identify all stable conformers. researchgate.net The relative energies of these conformers would be calculated to determine the global minimum—the most populated and stable conformation at a given temperature. Theoretical studies on similar morpholine derivatives have shown that the equatorial conformer is often more stable than the axial one. nih.govrsc.org

Illustrative Data Table: Calculated Relative Energies of 1-(Morpholin-3-yl)propan-2-one Conformers This table is a hypothetical representation of data that would be generated from such a study.

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Chair-Equatorial-1 | Equatorial | 0.00 | 75.3 |

| Chair-Equatorial-2 | Equatorial | 0.55 | 23.1 |

| Chair-Axial-1 | Axial | 2.50 | 1.6 |

Once the geometry is optimized, quantum chemical calculations can reveal the electronic properties of 1-(Morpholin-3-yl)propan-2-one. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, various global reactivity descriptors based on conceptual DFT can be calculated. These descriptors predict how the molecule will behave in a chemical reaction.

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in its electron distribution.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.

These calculations help identify the most reactive sites in the molecule. For instance, the nitrogen and ketone oxygen atoms are expected to be primary sites for electrophilic attack due to their lone pairs of electrons, which would be reflected in the molecular electrostatic potential (MEP) map. researchgate.net

Illustrative Data Table: Calculated Reactivity Descriptors for 1-(Morpholin-3-yl)propan-2-one This table is a hypothetical representation of data that would be generated from such a study.

| Parameter | Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.85 | Energy of the highest occupied molecular orbital |

| E(LUMO) | -0.95 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.90 | Indicator of chemical stability and reactivity |

| Chemical Potential (μ) | -3.90 | Electron-donating tendency |

| Chemical Hardness (η) | 2.95 | Resistance to charge transfer |

| Electrophilicity Index (ω) | 2.58 | Propensity to act as an electrophile |

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including the high-energy transition states that connect reactants to products. rsc.org For 1-(Morpholin-3-yl)propan-2-one, one could model various potential reactions, such as its synthesis or subsequent functionalization.

For example, modeling the alkylation of a morpholine precursor would involve locating the transition state structure for the nucleophilic attack. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction under different conditions. mdpi.com Such models can distinguish between competing reaction pathways, for instance, whether a reaction proceeds via an SN1 or SN2 mechanism, and can help optimize reaction conditions to favor a desired product. rsc.orgnih.gov

The structure of 1-(Morpholin-3-yl)propan-2-one features a ketone group adjacent to a chiral center, making it susceptible to both tautomerism and diastereoisomerism.

Tautomerism: The compound can potentially exist in equilibrium with its enol tautomer, 1-(Morpholin-3-yl)prop-1-en-2-ol. Keto-enol tautomerism is a fundamental process in organic chemistry. fiveable.mecomporgchem.com Computational methods can accurately predict the relative stabilities of the keto and enol forms by calculating their Gibbs free energies. orientjchem.org For most simple ketones, the keto form is significantly more stable. comporgchem.com Calculations would also model the transition state for the proton transfer between the two forms, revealing the energy barrier for interconversion. nih.gov

Diastereoisomerism: The morpholine ring itself can have substituents that lead to different diastereomers (e.g., cis/trans isomers). acs.org Furthermore, reactions involving the chiral center at C3 could lead to the formation of new stereocenters. DFT calculations are highly effective at determining the relative thermodynamic stabilities of different diastereomers by comparing their total energies. researchgate.netnih.gov This information is vital for predicting the outcome of stereoselective syntheses.

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques based on classical mechanics are used to study the dynamic behavior of molecules over time, especially for larger systems or longer timescales.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of 1-(Morpholin-3-yl)propan-2-one, either in a solvent or in a biological environment, would provide a detailed picture of its conformational flexibility. tandfonline.comnih.gov

Starting from a stable conformation identified by quantum calculations, the simulation would reveal how the molecule flexes, bends, and rotates at a given temperature. It would show the transitions between different low-energy conformers, the flexibility of the propanone side chain, and the potential for the morpholine ring to undergo ring-flipping. Such simulations are particularly valuable in drug design to understand how a ligand might adapt its shape to fit into the active site of a protein. mdpi.comnih.gov The stability of the ligand within a binding pocket and its key interactions can be validated through MD simulations. mdpi.com

Ligand-Receptor Interaction Modeling (as a scaffold)

No published research was found that specifically investigates 1-(Morpholin-3-yl)propan-2-one as a scaffold in ligand-receptor interaction modeling. Consequently, there are no available data on its binding modes, interaction energies with specific protein targets, or pharmacophore models derived from its structure.

Applications of 1 Morpholin 3 Yl Propan 2 One As a Key Intermediate and Chemical Scaffold

Role in the Synthesis of Advanced Organic Molecules

The structural features of 1-(Morpholin-3-yl)propan-2-one make it a valuable starting material for the construction of diverse and complex chemical structures. The presence of the morpholine (B109124) ring, a privileged structure in medicinal chemistry, along with a reactive ketone functional group, allows for a variety of chemical transformations. researchgate.netilam.ac.ir

Precursor to Complex Heterocyclic Systems

The morpholine moiety is a six-membered heterocyclic ring containing both an amine and an ether functional group. acs.org This structural unit is a key component in many biologically active compounds and is often used as a starting point for the synthesis of more complex heterocyclic systems. acs.orgresearchgate.nete3s-conferences.org The ketone group in 1-(Morpholin-3-yl)propan-2-one provides a reactive site for various chemical reactions, enabling the construction of new ring systems. For instance, it can be used in condensation reactions with hydrazines or other bifunctional reagents to form a variety of heterocyclic structures, such as pyridopyrimidines and triazolopyridopyrimidines. mdpi.com The synthesis of these complex molecules is often a multi-step process where the morpholine derivative is a crucial intermediate. e3s-conferences.orgmdpi.com

Facilitating the Diversification of Chemical Libraries

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads. The morpholine scaffold is considered a "privileged structure" because it is found in many compounds with a wide range of biological activities. researchgate.netsci-hub.se By using 1-(Morpholin-3-yl)propan-2-one as a starting material, chemists can create a large number of different molecules by modifying the propanone side chain or by further functionalizing the morpholine ring. researchgate.netendotherm-lsm.com This allows for the rapid generation of diverse chemical libraries that can be screened for various biological targets. For example, derivatives can be created by reacting the ketone with different reagents to introduce a variety of substituents and functional groups, leading to a library of compounds with diverse chemical properties. uantwerpen.be

Table 1: Examples of Diversified Compound Libraries Incorporating the Morpholine Scaffold

| Library Type | Core Structure | Application |

| 3D-Pharmacophore Based Diversity Library | Morpholine-containing scaffolds | Drug Discovery |

| Protein-Protein Interaction Library | Morpholine-containing scaffolds | Target Identification |

| Representative Compounds Library | Morpholine-containing scaffolds | High-Throughput Screening |

This table is generated based on information regarding the inclusion of morpholine derivatives in various screening libraries. chemdiv.comchemdiv.com

Building Block in Agrochemical Synthesis

The morpholine ring is not only important in pharmaceuticals but also in the development of new agrochemicals. acs.orgresearchgate.netacs.org Morpholine derivatives have been shown to exhibit a range of biological activities relevant to agriculture, including fungicidal, herbicidal, and insecticidal properties. acs.orgacs.org The compound 1-(Morpholin-3-yl)propan-2-one can serve as a building block for the synthesis of new agrochemicals. cymitquimica.com By incorporating this morpholine-containing fragment into larger molecules, chemists can develop new compounds with improved efficacy and desirable environmental profiles. acs.orgresearchgate.net The synthesis of these agrochemicals often involves the modification of the propanone side chain to introduce specific functionalities that enhance their biological activity. researchgate.net

Scaffold for Pharmacologically Active Compounds

The morpholine ring is a common feature in many approved drugs and experimental therapeutic agents. acs.orgresearchgate.nete3s-conferences.org Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and bioavailability. sci-hub.se The compound 1-(Morpholin-3-yl)propan-2-one provides a ready-made scaffold that can be elaborated to design and synthesize new pharmacologically active compounds. acs.orgresearchgate.netacs.org

Design and Synthesis of Enzyme Inhibitors

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are a major class of drugs used to treat a wide variety of diseases. The morpholine scaffold has been successfully incorporated into numerous enzyme inhibitors. acs.orgacs.org For example, derivatives of morpholine have been investigated as inhibitors of enzymes such as PI3K kinases and mTOR. researchgate.netresearchgate.net The synthesis of these inhibitors can start from 1-(Morpholin-3-yl)propan-2-one, where the propanone group is modified to create a structure that can specifically interact with the active site of the target enzyme. sioc-journal.cn

Table 2: Research on Morpholine Derivatives as Enzyme Inhibitors

| Target Enzyme | Derivative Type | Key Findings |

| PI3Kδ Kinase | 7-(morpholin-4-yl) pyrazolo[1,5-a] pyrimidine (B1678525) derivatives | Compounds showed inhibitory activity in the micromolar to nanomolar range. |

| Carbonic Anhydrase | 1-Morpholin-4-yl-3-phenoxy-propan-2-ol | Exhibited significant inhibitory effects. |

| Spleen Tyrosine Kinase (Syk) | 6-(1H-indazol-6-yl)-N-{4-[2-methyl-1-(morpholin-4-yl)propan-2-yl]phenyl}imidazo[1,2-A]pyrazin-8-amine | Identified as a Syk inhibitor for potential treatment of inflammatory diseases. |

| Glucosylceramide Synthase (GCS) | D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol (PDMP) pharmacophore | Modifications led to potent GCS inhibitors with improved brain penetration. |

This table summarizes findings from various studies on morpholine-based enzyme inhibitors. google.comnih.govmdpi.com

Modulation of Biological Activity through Structural Modifications

The biological activity of a compound can be fine-tuned by making small changes to its chemical structure. This process, known as structure-activity relationship (SAR) studies, is a fundamental part of drug discovery. researchgate.netsci-hub.se Starting with the 1-(Morpholin-3-yl)propan-2-one scaffold, chemists can systematically modify different parts of the molecule to understand how these changes affect its biological activity. mdpi.comacs.org For instance, introducing different substituents on the morpholine ring or altering the length and functionality of the propanone side chain can lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. mdpi.comnih.gov Research has shown that even minor modifications, such as the introduction of a methyl group or altering the position of a substituent, can have a significant impact on the biological properties of the resulting morpholine derivatives. researchgate.net

Future Research Directions and Unexplored Avenues for 1 Morpholin 3 Yl Propan 2 One

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov For 1-(Morpholin-3-yl)propan-2-one, future research will likely focus on replacing traditional synthetic methods with more sustainable alternatives. This includes the use of biocatalysts, renewable feedstocks, and environmentally benign solvents. rsc.org A key goal is the development of one-pot reactions that reduce the need for intermediate purification steps, thereby saving time, resources, and minimizing solvent waste. nih.govmdpi.com

Table 1: Comparison of Hypothetical Synthetic Routes for 1-(Morpholin-3-yl)propan-2-one

| Metric | Traditional Route | Potential Green Route |

|---|---|---|

| Atom Economy | Moderate | High |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Water, Ethanol, or Supercritical CO₂ |

| Catalyst | Stoichiometric Reagents, Heavy Metals | Biocatalyst (e.g., Immobilized Lipase) or Earth-Abundant Metal Catalyst |

| Energy Input | High Temperature Reflux | Room Temperature or Mild Heating |

| Waste Generation | High (e.g., Salt Byproducts) | Low (Biodegradable or Recyclable Byproducts) |

| Number of Steps | Multi-step with isolations | One-pot or tandem reaction |

Exploration of Asymmetric Synthesis and Chiral Induction

The presence of a stereocenter at the 3-position of the morpholine (B109124) ring means that 1-(Morpholin-3-yl)propan-2-one can exist as enantiomers. Asymmetric synthesis is crucial for producing single enantiomers, which is often a requirement for pharmaceutical applications. nih.gov Future research will undoubtedly explore various strategies for achieving high enantioselectivity in the synthesis of this compound.

Key avenues include:

Chiral Pool Synthesis : Utilizing readily available, enantiomerically pure starting materials, such as α-amino acids, to guide the stereochemistry of the final product. mdpi.com

Catalytic Asymmetric Synthesis : Employing chiral catalysts, such as transition-metal complexes or organocatalysts, to induce enantioselectivity. organic-chemistry.orgnih.gov Research into ruthenium and rhodium-based catalysts has shown promise for the asymmetric hydrogenation of morpholine precursors. nih.govnih.gov

Substrate-Controlled Induction : Designing substrates where existing chiral centers direct the formation of new stereocenters during the reaction sequence. rsc.orgrsc.org

Table 2: Potential Asymmetric Strategies and Expected Outcomes

| Strategy | Chiral Source | Key Transformation | Expected Enantiomeric Excess (ee) |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Chiral Rhodium-Bisphosphine Catalyst | Reduction of a dehydromorpholine precursor | >95% nih.govorganic-chemistry.org |

| Organocatalyzed Cyclization | Proline-derived Catalyst | Intramolecular aza-Michael addition | 90-99% |

Integration with Flow Chemistry and Automation Technologies

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. researchgate.netnih.gov The integration of flow reactors with automation can create highly efficient and reproducible synthetic processes. researchgate.net For 1-(Morpholin-3-yl)propan-2-one, a multi-step flow synthesis could be designed to telescope several reaction steps without isolating intermediates, significantly reducing production time and potential for human error. uc.pt

Such a system could integrate:

Automated Reagent Delivery : Pumps for precise control of stoichiometry and reaction time. nih.gov

In-line Analysis : Techniques like IR or NMR spectroscopy to monitor reaction progress in real-time.

Automated Workup and Purification : Implementation of in-line extraction and chromatography modules. rsc.org

Table 3: Comparison of Batch vs. Potential Flow Synthesis of 1-(Morpholin-3-yl)propan-2-one

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours researchgate.net |

| Scalability | Difficult, requires process redesign | Straightforward, by running longer or using parallel reactors researchgate.net |

| Safety | Risk of thermal runaway with exothermic reactions | Minimized risk due to small reaction volumes and superior heat exchange researchgate.netnih.gov |

| Reproducibility | Variable | High, due to precise parameter control |